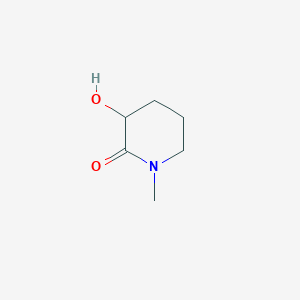

3-Hydroxy-1-methylpiperidin-2-one

Vue d'ensemble

Description

3-Hydroxy-1-methylpiperidin-2-one is a reactant for the synthesis of Pyridine derivatives as CDK5 inhibitors, Phenylcarbamate derivatives as ligands for nicotinic acetylcholine receptors, Amino phosphite ligands, and Mexiletine enantiomers by nucleophilic aromatic substitution .

Synthesis Analysis

The asymmetric synthesis of an important pharmaceutical intermediate (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one (compound 1) from commercially available D-plenylglycinol and delta-valerolactone has been reported . During the alkylation process, the hydroxyl group can be protected or unprotected, resulting in a different consumption of s-BuLi, and leading to a different diastereomeric excess (de) of compound 1 .Molecular Structure Analysis

The absolute configuration of compound 8, a diastereoisomer of this compound, was determined by single-crystal X-ray analysis .Chemical Reactions Analysis

Reactive chemicals are chemicals that can, under certain conditions, release very large and potentially dangerous amounts of energy . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread .Physical And Chemical Properties Analysis

This compound has a molecular weight of 129.16 and is an oil at room temperature . It has a melting point of 65-66°C . The compound is fully miscible in water .Applications De Recherche Scientifique

Chemical Synthesis and Crystal Structure

3-Hydroxy-1-methylpiperidin-2-one is used in the synthesis of complex chemical compounds. For instance, it's involved in the preparation of C-terminal thioester peptides using a procedure based on 2-hydroxy-3-mercapto-propionic acid and 2-methylpiperidine (Liu & Mayer, 2013). Moreover, its derivatives have been synthesized and structurally characterized using various spectroscopic techniques and X-ray diffraction, revealing potential interactions with SHP2 protein and demonstrating antitumor activity (Zhou et al., 2021).

Reaction Mechanism Studies

This compound is significant in studies of reaction mechanisms, such as the hydrodenitrogenation (HDN) process. Research has explored the reaction network and mechanism of HDN involving 2-methylpyridine and its intermediates like 2-methylpiperidine (Wang, Liang, & Prins, 2007).

Molecular Structure and Vibrational Spectroscopy

The molecular structure and vibrational spectroscopy of compounds related to this compound have been extensively studied. For example, research on 4-hydroxy-1-methylpiperidine betaine derivatives has provided insights into their conformation and chemical properties using NMR spectroscopy and computational methods (Dega-Szafran, Dulewicz, & Szafran, 2006).

Applications in Catalysis and Environmental Processes

This compound and its related derivatives also play a role in catalysis and environmental processes. For instance, its involvement in the desulfurization process has been noted, with the introduction of its sodium salt leading to efficient desulfurizing reagents (Kuehm-Caubère et al., 1998).

Pharmaceutical Synthesis

Additionally, asymmetric synthesis of pharmaceutical intermediates involves compounds like 3-methylpiperidin-2-one, highlighting the relevance of this chemical structure in pharmaceutical manufacturing (Wang et al., 2016).

Natural Product Synthesis

The 3-hydroxypiperidine skeleton, a key element of this compound, is integral in the synthesis of many bioactive compounds and natural products (Wijdeven, Willemsen, & Rutjes, 2010).

Mécanisme D'action

Target of Action

It’s known that piperidin-2-one derivatives, a class to which this compound belongs, have a wide range of bioactive properties . They are used in the synthesis of various medicines to treat diseases like inflammatory bowel disease and neurodegenerative diseases .

Mode of Action

During the alkylation process, the hydroxyl group can be protected or unprotected, leading to a different diastereomeric excess of the compound .

Biochemical Pathways

Piperidin-2-one derivatives are known to affect a variety of biochemical pathways due to their wide range of bioactive properties .

Result of Action

It’s known that piperidin-2-one derivatives have a wide range of bioactive properties and can have various effects at the molecular and cellular level .

Action Environment

It’s known that the synthesis of the compound can be influenced by factors such as the presence or absence of a hydroxyl protection group .

Safety and Hazards

Orientations Futures

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The focus of future research could be on the development of more efficient and economical approaches for the synthesis of 3-Hydroxy-1-methylpiperidin-2-one and its derivatives.

Propriétés

IUPAC Name |

3-hydroxy-1-methylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-4-2-3-5(8)6(7)9/h5,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESIJJGWDALPCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33341-99-0 | |

| Record name | 3-hydroxy-1-methylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2802096.png)

![(2'R,4S)-6-Chlorospiro[chromane-4,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B2802101.png)

![1-[(2,5-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2802108.png)

![3-Nitro-N-[5-(3-nitro-benzyl)-thiazol-2-yl]-benzamide](/img/structure/B2802109.png)

![Methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2802111.png)

![Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2802113.png)

![1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2802118.png)

![Diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate](/img/structure/B2802119.png)